molecular formula C9H7F2N B13636385 3-(2,5-Difluorophenyl)propanenitrile

3-(2,5-Difluorophenyl)propanenitrile

Cat. No.: B13636385
M. Wt: 167.15 g/mol
InChI Key: SPTZKVGHAQARSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Difluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7F2N It is a derivative of propanenitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)propanenitrile typically involves the reaction of 2,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2,5-Difluorophenyl)propanoic acid.

    Reduction: 3-(2,5-Difluorophenyl)propanamine.

    Substitution: Various substituted phenylpropanenitriles depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Difluorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)propanenitrile largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets, potentially leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Difluorophenyl)propanenitrile
  • 3-(3,4-Difluorophenyl)propanenitrile
  • 3-(2,4-Difluorophenyl)propanenitrile

Uniqueness

3-(2,5-Difluorophenyl)propanenitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from other difluorophenylpropanenitrile derivatives .

Properties

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

3-(2,5-difluorophenyl)propanenitrile

InChI

InChI=1S/C9H7F2N/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6H,1-2H2

InChI Key

SPTZKVGHAQARSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCC#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.